4-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mechanism of Action
Target of Action
The primary target of the compound 4-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is believed to be an enzyme called SirT1 . This enzyme is thought to be involved in controlling the removal of certain proteins within cells .
Mode of Action
This compound is expected to work by blocking the activity of the SirT1 enzyme . By inhibiting this enzyme, the compound increases the removal of the targeted protein, thus reducing its levels in the cells .
Biochemical Pathways
It is known that the compound’s action on the sirt1 enzyme influences the degradation and removal of certain proteins . This could potentially affect various downstream effects and cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of certain protein levels within cells . By inhibiting the SirT1 enzyme, the compound increases the removal of the targeted protein, leading to decreased protein levels in the cells .
Properties
IUPAC Name |
4-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-15-8-6-14(7-9-15)20(24)22-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)23-19/h5-11,23H,1-4,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPPSVJCNANYLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.